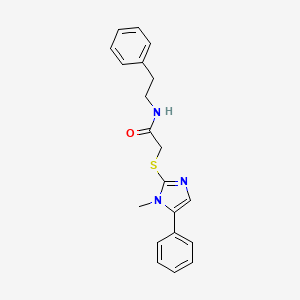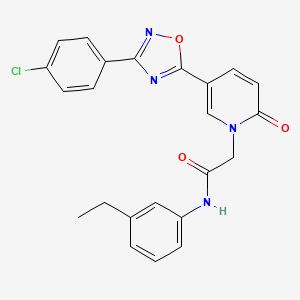
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Synthesis and Antibacterial Potential : The compound "2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide" and its derivatives have been synthesized and evaluated for their antibacterial properties. Studies reveal that some acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores exhibit moderate inhibitory activity against various bacterial strains, including Gram-negative and Gram-positive bacteria. Specifically, certain compounds demonstrated significant growth inhibition of bacteria such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These findings suggest the potential of these compounds in the development of new antibacterial agents (Iqbal et al., 2017).
Anticancer Applications
Synthesis and Anticancer Properties : The chemical derivatives of the compound have also been synthesized and screened for their cytotoxicity against various cancer cell lines. Certain synthesized compounds showed promising results as anticancer agents, exhibiting significant cytotoxicity on cell lines such as PANC-1, HepG2, and MCF7. The studies included characterization of these compounds through various spectroscopic methods and evaluating their inhibitory concentration (IC50) values. This suggests their potential utility in anticancer therapy and further pharmacological investigations (Vinayak et al., 2014).
Enzyme Inhibition and Pharmacological Potential
Enzyme Inhibition and Pharmacological Evaluation : Various studies have synthesized and characterized derivatives of "this compound" for their potential in inhibiting enzymes like α-glucosidase, indicating their possible use in treating diseases like diabetes. Additionally, these compounds have been evaluated for other pharmacological activities, such as their role as inhibitors of the Collapsin response mediator protein 1 (CRMP 1), suggesting a role in cancer therapy. Structural elucidation through various spectroscopic techniques and pharmacological evaluations like TRAP assay signify the multifaceted potential of these compounds in the field of medicinal chemistry (Iftikhar et al., 2019), (Panchal et al., 2020).
Propriétés
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-2-15-4-3-5-19(12-15)25-20(29)14-28-13-17(8-11-21(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-13H,2,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKZTPIEBCJMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

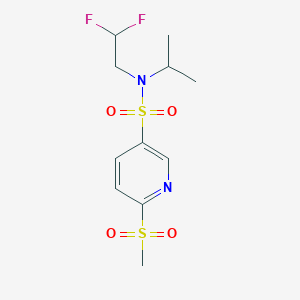
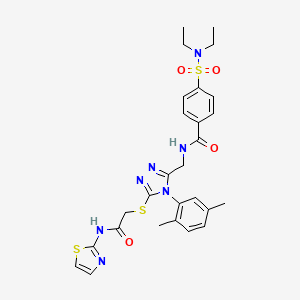
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)
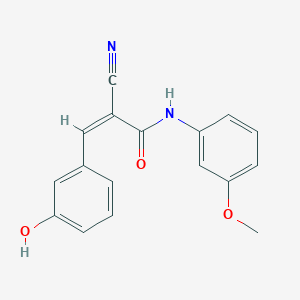
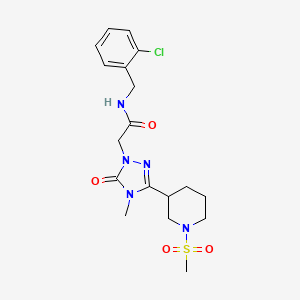
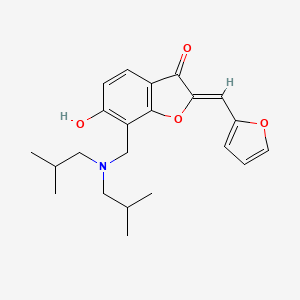

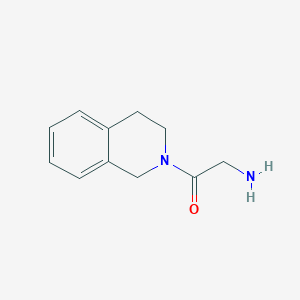
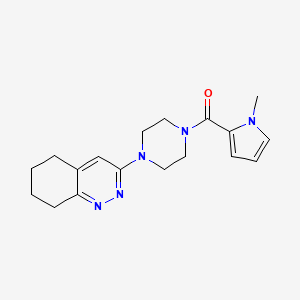
![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

